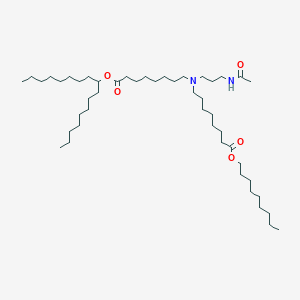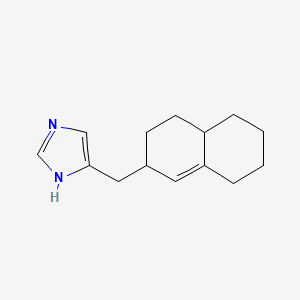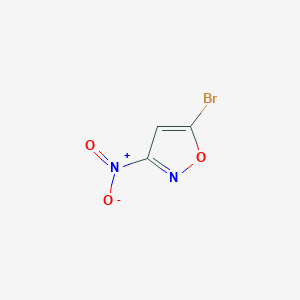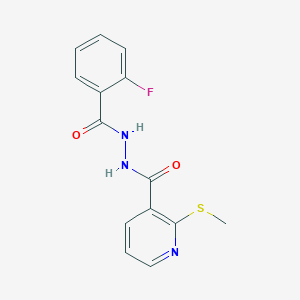
Heptadecan-9-yl 8-((3-acetamidopropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecan-9-yl 8-((3-acetamidopropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its long aliphatic chains and functional groups that make it suitable for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((3-acetamidopropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include acids, bases, and catalysts that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product. The use of advanced equipment and automation can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-((3-acetamidopropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen results in reduced products.
Substitution: Functional groups in the compound can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Heptadecan-9-yl 8-((3-acetamidopropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biological systems, including its interactions with proteins and cell membranes.
Medicine: Explored for its therapeutic potential, particularly in drug delivery systems and as a component of pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of Heptadecan-9-yl 8-((3-acetamidopropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves its interaction with molecular targets such as enzymes, receptors, and cell membranes. The compound’s long aliphatic chains and functional groups enable it to embed within lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can form complexes with proteins, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other long-chain aliphatic esters and amides with functional groups that allow for diverse chemical reactions and applications. Examples include:
Octadecylamine: A long-chain amine with applications in surfactants and corrosion inhibitors.
Stearic acid: A long-chain fatty acid used in cosmetics, pharmaceuticals, and industrial applications.
Lauryl alcohol: A long-chain alcohol used in detergents and personal care products.
Uniqueness
Heptadecan-9-yl 8-((3-acetamidopropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate stands out due to its unique combination of aliphatic chains and functional groups, which confer specific chemical and physical properties. This uniqueness makes it suitable for specialized applications in research and industry, where other similar compounds may not be as effective.
Properties
Molecular Formula |
C47H92N2O5 |
|---|---|
Molecular Weight |
765.2 g/mol |
IUPAC Name |
nonyl 8-[3-acetamidopropyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate |
InChI |
InChI=1S/C47H92N2O5/c1-5-8-11-14-17-26-33-43-53-46(51)37-29-22-18-24-31-40-49(42-34-39-48-44(4)50)41-32-25-19-23-30-38-47(52)54-45(35-27-20-15-12-9-6-2)36-28-21-16-13-10-7-3/h45H,5-43H2,1-4H3,(H,48,50) |
InChI Key |
FSNMAKXAJPMNTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6'-Fluorospiro[cyclopentane-1,3'-indoline]](/img/structure/B13351915.png)
![4-{[(3-Nitrophenyl)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13351941.png)
![(2-(1-Methyl-1H-pyrazol-4-yl)-3-(phenylsulfonyl)-3H-imidazo[4,5-b]pyridin-7-yl)boronic acid](/img/structure/B13351955.png)

![Rel-(1R,5R,6R)-4-oxo-3-oxabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B13351961.png)

![6-(1,3-Benzodioxol-5-yl)-3-[(tert-butylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351967.png)

![4-(2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether](/img/structure/B13351977.png)


![(R)-2-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13352000.png)

